15-beta-OH Gibberellin A3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

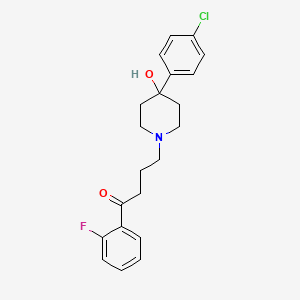

The synthesis of 15-beta-OH Gibberellin A3 involves several complex biochemical reactions. Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes . Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures.

Molecular Structure Analysis

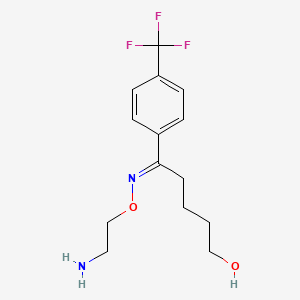

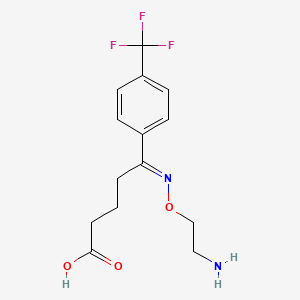

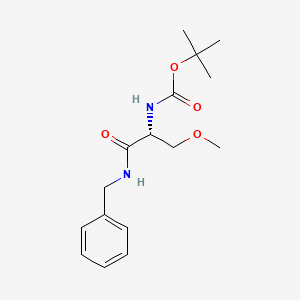

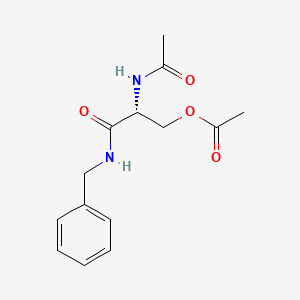

The molecular formula of 15-beta-OH Gibberellin A3 is C19H22O7 . It is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants .

Chemical Reactions Analysis

Gibberellins, including 15-beta-OH Gibberellin A3, are involved in numerous chemical reactions that regulate plant growth and development. The regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues is a key area of current research .

Applications De Recherche Scientifique

Preparation and Structural Studies : GA3 has been the subject of structural and preparation studies. For example, Lischewski and Adam (1982) explored the retroaldol-like cleavage and UV-light irradiation methods to prepare functionalized gibberellin derivatives, including [15-3H]gibberellin-A3 (Lischewski & Adam, 1982).

Biological Activity Assessment : Hoad et al. (2004) investigated the biological activities of gibberellin derivatives, including GA3, in various plant bioassays to understand structural requirements for biological activity (Hoad, Pharis, Railton, & Durley, 2004).

Synthesis Research : Dolan and Macmillan (1985) conducted research on the partial synthesis of 15β-hydroxyGA3 from GA3, providing insights into the synthesis and modification of gibberellin structures (Dolan & Macmillan, 1985).

Mass Spectrometry and Chromatography : Various studies have focused on the analysis and separation of GA3 using techniques like mass spectrometry and chromatography. Macleod and Monahan (1989) discussed the structurally diagnostic ion in the mass spectra of gibberellins with a 15‐hydroxy substituent (Macleod & Monahan, 1989). Macmillan and Suter (1963) explored thin-layer chromatography for gibberellins, including GA3 (Macmillan & Suter, 1963).

Molecular Interactions and Effects : Research on gibberellins like GA3 also extends to understanding their molecular interactions and effects in plants. For instance, Manoharlal et al. (2017) studied the epigenetic effects of GA3 application in tobacco, showing alterations such as global DNA hypo-methylation (Manoharlal, Saiprasad, Ullagaddi, & Kovařík, 2017).

Receptor Interactions : Murase et al. (2008) provided insights into how GA3 binds to its receptor GID1 in plants, helping to understand the mechanism of gibberellin perception and effector recognition (Murase, Hirano, Sun, & Hakoshima, 2008).

Sensor Development : Li et al. (2012) developed a molecularly imprinted electrochemical luminescence sensor for the determination of GA3, highlighting its applications in analytical chemistry (Li, Li, Wei, Tao, & Pan, 2012).

Residue Analysis in Fruits : Xie et al. (2011) developed a method for determining GA3 residue in fruit samples, demonstrating the importance of GA3 analysis in food science (Xie, Han, Zheng, Chen, Qian, Ding, Shi, & Lv, 2011).

Orientations Futures

There is a continuously increasing interest in gibberellins research because of their relevant role in the so-called ‘Green Revolution’, as well as their current and possible applications in crop improvement . Future research will likely focus on further understanding the roles of gibberellins in plant development and exploring their potential applications in agriculture .

Propriétés

Numéro CAS |

105593-18-8 |

|---|---|

Nom du produit |

15-beta-OH Gibberellin A3 |

Formule moléculaire |

C19H22O7 |

Poids moléculaire |

362.38 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(1α,2β,4aα,4bβ,9β,10β)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylene-gibb-3-ene-1,10-dicarboxylic Acid 1,4a-Lactone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.